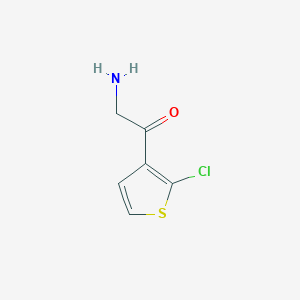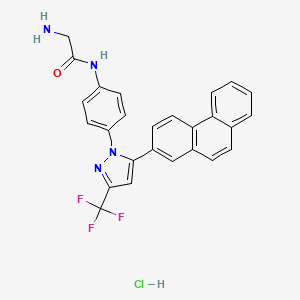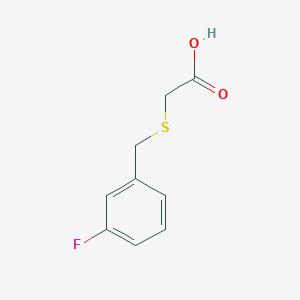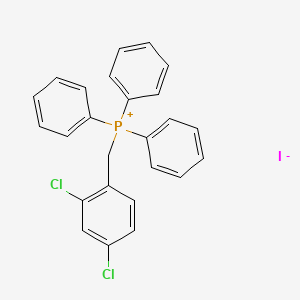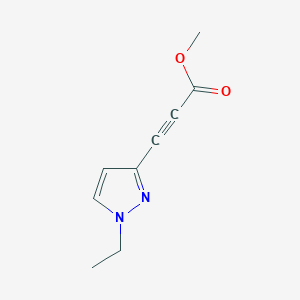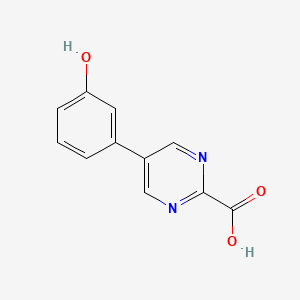
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that contains both a pyrimidine ring and a phenyl group with a hydroxyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of 5-(3-oxophenyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)pyrimidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Materials Science: Used in the synthesis of coordination compounds with unique structural and functional properties.
Biology: Investigated for its role in inhibiting certain biological pathways related to inflammation.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-Hydroxyphenyl)pyrimidine-4-carboxylic acid: Similar structure but with different substitution positions on the pyrimidine ring.
Uniqueness
5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a carboxylic acid group on the aromatic rings allows for diverse chemical reactivity and potential for forming coordination complexes with metals .
Eigenschaften
Molekularformel |
C11H8N2O3 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
5-(3-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-2-7(4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |
InChI-Schlüssel |
SOWMAQKLHUZGAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
